molecular formula C9H17NO8 B1202045 O-Mannopyranosylserine CAS No. 78609-14-0

O-Mannopyranosylserine

Cat. No. B1202045
CAS RN: 78609-14-0
M. Wt: 267.23 g/mol
InChI Key: HGTOXWOVJAONKK-DHGOSONXSA-N
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Description

Scientific Research Applications

Metabolic Flux and Cytotoxicity Separation

  • Regioisomeric SCFA Attachment to Hexosamines : This study highlights the different biological activities of SCFA-hexosamine analogues, demonstrating that triacylated monosaccharides can have distinct effects depending on their structure. C1-OH analogues showed properties attractive for anticancer agents, while C6-OH analogues supported metabolic flux into the sialic acid pathway without significant toxicity. These findings are crucial for cancer treatment and glycomics applications (Aich et al., 2008).

Targeted Immune Modulation

  • Directed Interactions with Mannose-Binding Receptors : Mannose-bearing block copolypept(o)ides have been synthesized for binding to mannose-binding receptors, showing enhanced cell uptake in dendritic cells. This approach is suitable for immune modulation, indicating potential applications in targeted therapy and vaccine development (Heller et al., 2015).

Protein O-Mannosylation

  • Regulation of Mammalian Protein O-Mannosylation : The study on protein O-mannosyltransferase and its recognition for mannosylation on α-dystroglycan provides insights into the importance of O-mannosylation in muscle and brain development. It underscores the significance of understanding specific glycosylation sites for therapeutic and diagnostic applications (Manya et al., 2007).

Antimicrobial and Antiviral Applications

  • Monosaccharide Derivatives : The synthesis and evaluation of methyl alpha-D-mannopyranoside derivatives demonstrated potential antimicrobial properties. These findings highlight the therapeutic applications of mannose derivatives in treating diseases and their role in molecular docking studies against viral proteins (Yasmin et al., 2021).

Safety And Hazards

The specific safety and hazards associated with O-Mannopyranosylserine are not explicitly detailed in the available literature.


Future Directions

The future directions of research involving O-Mannopyranosylserine are not explicitly detailed in the available literature.


Please note that this analysis is based on the information currently available and may not be comprehensive. Further research and studies may provide more detailed information about O-Mannopyranosylserine.


properties

IUPAC Name

(2S)-2-amino-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO8/c10-3(8(15)16)2-17-9-7(14)6(13)5(12)4(1-11)18-9/h3-7,9,11-14H,1-2,10H2,(H,15,16)/t3-,4+,5+,6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTOXWOVJAONKK-DHGOSONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(=O)O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H](C(=O)O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307676
Record name O-α-D-Mannopyranosyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Mannopyranosylserine

CAS RN

78609-14-0
Record name O-α-D-Mannopyranosyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78609-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Mannopyranosylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078609140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-α-D-Mannopyranosyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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